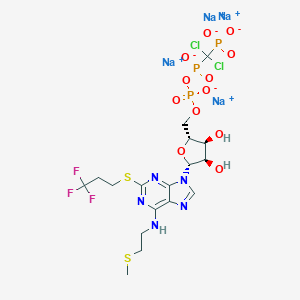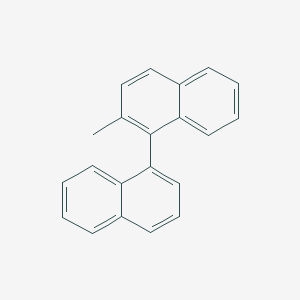
Perfluoro(pentadecaoxypropylene)oxyethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perfluoro(pentadecaoxypropylene)oxyethylene, also known as PFPE, is a synthetic fluorinated polymer that is widely used in scientific research. PFPE is a highly stable and biocompatible material that has a wide range of applications in various fields, including biomedicine, electronics, and aerospace.
作用机制
The mechanism of action of Perfluoro(pentadecaoxypropylene)oxyethylene is not fully understood. However, it is believed that Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological membranes, such as cell membranes, and alters their properties, such as fluidity and permeability. Perfluoro(pentadecaoxypropylene)oxyethylene can also interact with proteins and enzymes and alter their activity and conformation.
生化和生理效应
Perfluoro(pentadecaoxypropylene)oxyethylene has been shown to have minimal toxicity and immunogenicity in various in vitro and in vivo studies. Perfluoro(pentadecaoxypropylene)oxyethylene can be eliminated from the body through the liver and kidneys. Perfluoro(pentadecaoxypropylene)oxyethylene has also been shown to have anti-inflammatory and antioxidant properties in various animal models.
实验室实验的优点和局限性
Perfluoro(pentadecaoxypropylene)oxyethylene has several advantages for lab experiments, including high stability, biocompatibility, and ease of functionalization. Perfluoro(pentadecaoxypropylene)oxyethylene can also be easily synthesized in large quantities. However, Perfluoro(pentadecaoxypropylene)oxyethylene has some limitations, such as its high cost and limited availability.
未来方向
There are several future directions for Perfluoro(pentadecaoxypropylene)oxyethylene research, including the development of new synthesis methods, the exploration of new applications in biomedicine and electronics, and the investigation of the mechanism of action. The development of new synthesis methods can lead to the production of Perfluoro(pentadecaoxypropylene)oxyethylene with improved properties, such as higher molecular weight and better biocompatibility. The exploration of new applications can lead to the discovery of new uses for Perfluoro(pentadecaoxypropylene)oxyethylene in various fields. The investigation of the mechanism of action can lead to a better understanding of how Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological systems and can lead to the development of new drugs and therapies.
合成方法
Perfluoro(pentadecaoxypropylene)oxyethylene can be synthesized by the polymerization of perfluoroalkoxyethylene oxide (PFEO) using various catalysts. The most commonly used catalysts are trifluoromethanesulfonic acid (TFMSA) and potassium hydroxide (KOH). The polymerization can be carried out in various solvents, such as dichloromethane, acetonitrile, and toluene. The molecular weight of Perfluoro(pentadecaoxypropylene)oxyethylene can be controlled by adjusting the reaction conditions, such as temperature, reaction time, and monomer concentration.
科学研究应用
Perfluoro(pentadecaoxypropylene)oxyethylene has a wide range of applications in scientific research, including biomedical imaging, drug delivery, and tissue engineering. Perfluoro(pentadecaoxypropylene)oxyethylene is widely used as a contrast agent in magnetic resonance imaging (MRI) due to its high stability and biocompatibility. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a drug carrier for various drugs, such as anticancer drugs, due to its high loading capacity and sustained release properties. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a scaffold material for tissue engineering due to its biocompatibility and mechanical properties.
属性
CAS 编号 |
122998-72-5 |
|---|---|
产品名称 |
Perfluoro(pentadecaoxypropylene)oxyethylene |
分子式 |
C47HF95O15 |
分子量 |
2610.3 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,43,44,44,45,45,46,46,47,47-pentanonacontafluoro-47-(trioxidanylperoxyperoxyperoxyperoxyperoxyperoxy)heptatetracontane |
InChI |
InChI=1S/C47HF95O15/c48-1(49,2(50,51)4(54,55)6(58,59)8(62,63)10(66,67)12(70,71)14(74,75)16(78,79)18(82,83)20(86,87)22(90,91)24(94,95)26(98,99)28(102,103)30(106,107)32(110,111)34(114,115)36(118,119)38(122,123)40(126,127)42(130,131)44(134,135)46(138,139)140)3(52,53)5(56,57)7(60,61)9(64,65)11(68,69)13(72,73)15(76,77)17(80,81)19(84,85)21(88,89)23(92,93)25(96,97)27(100,101)29(104,105)31(108,109)33(112,113)35(116,117)37(120,121)39(124,125)41(128,129)43(132,133)45(136,137)47(141,142)144-146-148-150-152-154-156-157-155-153-151-149-147-145-143/h143H |
InChI 键 |
RIRVFUKJSNBDFN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
其他 CAS 编号 |
122998-72-5 |
同义词 |
1-(pentanonacontafluoroheptatetracontyl)pentadecaoxidane Freon E 15 Freon E-15 Freon E15 perfluoro(pentadecaoxypropylene)oxyethylene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




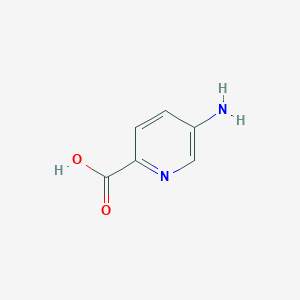
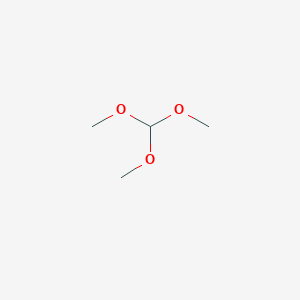
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
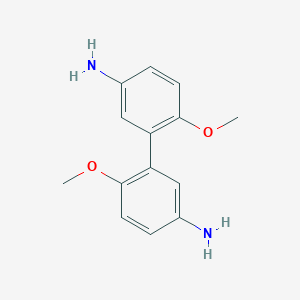
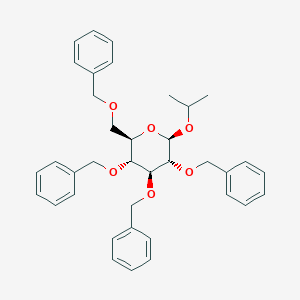
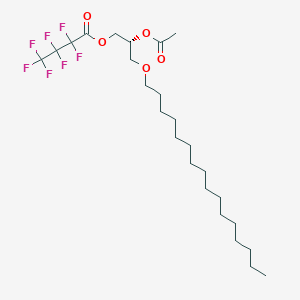
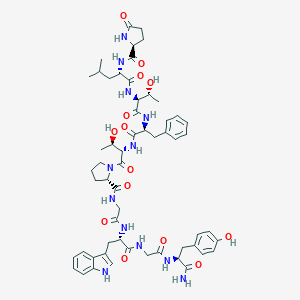
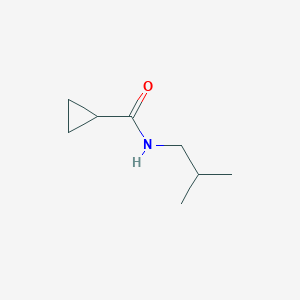
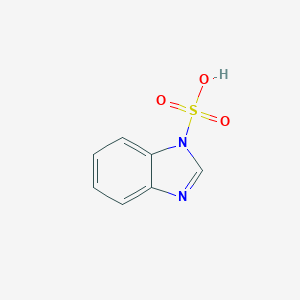
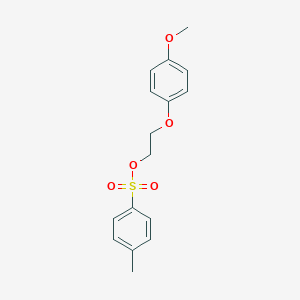
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
